molecular formula C14H10Cl2N2O B14812527 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide

4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide

Cat. No.: B14812527
M. Wt: 293.1 g/mol
InChI Key: IHKTZKDZPKPCPI-UHFFFAOYSA-N
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Description

4-[(2,3-dichlorobenzylidene)amino]benzamide is an organic compound with the molecular formula C14H10Cl2N2O It is a derivative of benzamide, where the amine group is substituted with a 2,3-dichlorobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-dichlorobenzylidene)amino]benzamide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-aminobenzamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of 4-[(2,3-dichlorobenzylidene)amino]benzamide can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-dichlorobenzylidene)amino]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

4-[(2,3-dichlorobenzylidene)amino]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,3-dichlorobenzylidene)amino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-dichlorobenzylidene)amino]benzamide
  • 4-[(2,5-dichlorobenzylidene)amino]benzamide
  • 4-[(2,6-dichlorobenzylidene)amino]benzamide

Comparison

Compared to its analogs, 4-[(2,3-dichlorobenzylidene)amino]benzamide exhibits unique properties due to the specific positioning of the chlorine atoms on the benzylidene group. This positioning can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity. For instance, the 2,3-dichloro substitution pattern may provide better steric and electronic interactions with enzyme active sites, enhancing its inhibitory potency .

Properties

Molecular Formula

C14H10Cl2N2O

Molecular Weight

293.1 g/mol

IUPAC Name

4-[(2,3-dichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10Cl2N2O/c15-12-3-1-2-10(13(12)16)8-18-11-6-4-9(5-7-11)14(17)19/h1-8H,(H2,17,19)

InChI Key

IHKTZKDZPKPCPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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